N-Benzylidene-3,4-(methylenedioxy)benzylamine

描述

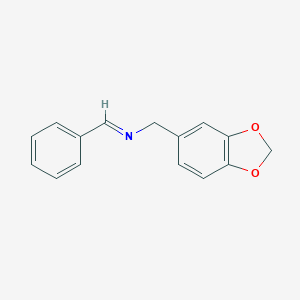

N-Benzylidene-3,4-(methylenedioxy)benzylamine is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is known for its unique structure, which includes a benzylidene group attached to a 3,4-(methylenedioxy)benzylamine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions

N-Benzylidene-3,4-(methylenedioxy)benzylamine can be synthesized through the condensation reaction between benzylamine and 3,4-methylenedioxybenzaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Benzylamine+3,4-Methylenedioxybenzaldehyde→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions

N-Benzylidene-3,4-(methylenedioxy)benzylamine undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic/basic solutions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Benzylamine and 3,4-methylenedioxybenzaldehyde.

Oxidation: Oxidized derivatives of the benzylidene group.

Reduction: Reduced forms of the benzylidene group, potentially leading to secondary amines.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that N-Benzylidene-3,4-(methylenedioxy)benzylamine derivatives can act as potential anti-cancer agents. Researchers have synthesized various aryl benzylamine-based inhibitors aimed at targeting prostate cancer cells. These compounds exhibited significant activity with IC50 values in the nanomolar range, indicating potent inhibitory effects on cancer cell proliferation .

1.2 Monoamine Oxidase Inhibition

The compound has also been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In vitro studies demonstrated that certain derivatives of this compound showed promising MAO inhibitory activity, which can have implications for treating mood disorders and neurodegenerative diseases .

Biological Research

2.1 Protein-Ligand Interactions

This compound has been utilized in studies examining protein-ligand interactions. Its derivatives were synthesized and characterized to understand their binding affinities to specific biological targets, including enzymes involved in viral replication processes such as SARS-CoV . This research is crucial for developing antiviral therapies.

2.2 Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have shown potential in scavenging free radicals, which could contribute to their protective effects against oxidative stress-related diseases .

Synthetic Chemistry

3.1 Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives with modified biological activities. For example, the synthesis of substituted aryl benzylamines has been reported using this compound as a precursor .

3.2 Catalytic Applications

This compound has been employed in catalytic reactions, particularly in gold-catalyzed coupling reactions. These reactions are valuable for forming carbon-carbon bonds and constructing complex molecular architectures .

Safety and Hazard Information

While exploring the applications of this compound, it is essential to consider safety data associated with its use. According to hazard classifications, the compound may cause skin irritation and serious eye irritation upon contact .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer properties; MAO inhibition |

| Biological Research | Protein-ligand interactions; antioxidant activity |

| Synthetic Chemistry | Synthesis of novel compounds; catalytic applications |

| Safety Information | Potential skin and eye irritant |

作用机制

The mechanism of action of N-Benzylidene-3,4-(methylenedioxy)benzylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

相似化合物的比较

N-Benzylidene-3,4-(methylenedioxy)benzylamine can be compared with other similar compounds, such as:

N-Benzylidene-4-methoxybenzylamine: Similar structure but with a methoxy group instead of a methylenedioxy group.

N-Benzylidene-3,4-dimethoxybenzylamine: Contains two methoxy groups instead of a methylenedioxy group.

N-Benzylidene-3,4-dichlorobenzylamine: Contains two chlorine atoms instead of a methylenedioxy group.

The uniqueness of this compound lies in its methylenedioxy group, which can impart distinct chemical and biological properties compared to its analogs .

生物活性

N-Benzylidene-3,4-(methylenedioxy)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, focusing on antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzylidene moiety linked to a 3,4-methylenedioxybenzylamine structure. This unique configuration enhances its interaction with biological targets, contributing to its pharmacological potential. The compound has a molecular weight of approximately 239.30 g/mol and a melting point between 69°C and 70°C, indicating its solid-state at room temperature.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Acinetobacter baumannii

- Salmonella typhi

- Pseudomonas aeruginosa

In a study assessing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), certain derivatives of this compound demonstrated significant antibacterial effects. For instance, compounds derived from N-benzylidene-3,4-dimethoxybenzohydrazide showed promising results against multiple pathogens, outperforming traditional antibiotics like ceftriaxone in some cases .

Table 1: Antimicrobial Efficacy of N-Benzylidene Derivatives

| Compound | Target Organism | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 104.60 | 120.00 |

| 4b | Pseudomonas aeruginosa | 95.39 | 110.00 |

| 4c | Escherichia coli | 91.75 | 100.00 |

| 4d | Salmonella typhi | 191.60 | 200.00 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. The compound has been shown to inhibit cancer cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways and enzyme activities.

For example, studies have indicated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting glycolytic activity in tumor cells . Additionally, it has been noted for its ability to inhibit tyrosinase activity, which is crucial for melanin production and may have implications for skin cancers .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. While detailed mechanisms are still under investigation, it is known that the compound can modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : Interaction with enzymes such as tyrosinase may lead to reduced melanin production.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells could prevent proliferation.

- Apoptosis Induction : Activation of apoptotic pathways contributes to the elimination of malignant cells.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of synthesized derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound was noted for inducing apoptosis and inhibiting key metabolic pathways in these cells .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKQJQYYKJOYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399973 | |

| Record name | N-Benzylidene-3,4-(methylenedioxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112776-37-1 | |

| Record name | N-Benzylidene-3,4-(methylenedioxy)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。